3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol
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Overview
Description
3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol is a useful research compound. Its molecular formula is C17H12N4OS and its molecular weight is 320.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis and evaluation of various derivatives of triazolo and thiadiazole with phenol groups for their significant antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity against fungi like A. niger. These compounds, including structures similar to the one you're interested in, show potential in addressing resistant microbial strains (Hussain, Sharma, & Amir, 2008; Ghosh, Verma, Mukerjee, & Mandal, 2015).
Antiviral Activities
Some novel triazolopyridazine derivatives have shown promising antiviral activities, particularly against hepatitis A virus (HAV), highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).
Anticancer Evaluation
Derivatives of the compound have been synthesized and evaluated for their anticancer properties. Specific derivatives were tested on various cancer cell lines, including HeLa, MCF-7, and HepG2, showing potential efficacy in cancer treatment (Bakavoli, Rahimizadeh, Shiri, Akbarzadeh, Mousavi, Atapour-Mashhad, & Tayarani-Najaran, 2010).
Material Science Applications
In the field of material science, triazolotriazine derivatives have been utilized to construct efficient thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). These compounds, leveraging the electron-accepting capabilities of triazolo and triazine moieties, exhibit good performance in solution-processed OLEDs, pointing towards their application in advanced electronic and photonic devices (Pathak et al., 2020).
Synthesis and Characterization
Various studies have focused on the synthesis, characterization, and biological activities of novel triazolothiadiazines and Schiff bases derived from related compounds, showing a wide range of potential applications from growth regulation in plants to antibacterial and antifungal activities (Ding, Zhang, & Zhang, 2010; Hu, Hou, Xie, & Huang, 2008).
Mechanism of Action
Target of Action
The compound 3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
It is known that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Given the broad range of pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , suggesting that similar studies could be conducted for this compound.
Result of Action
Given the broad range of pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that this compound has a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
3-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-13-7-4-8-14(11-13)23-16-10-9-15-18-19-17(21(15)20-16)12-5-2-1-3-6-12/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGBFKHTDQHZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC4=CC=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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